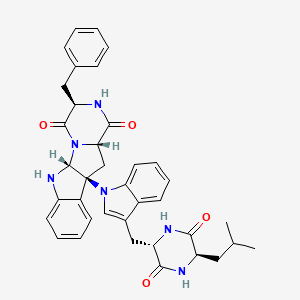![molecular formula C20H30O6 B1263382 (4R,9R,12R,13S,14R)-10,12,13,14-tetrahydroxy-5,5,9-trimethyl-11-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-14-carbaldehyde CAS No. 5948-43-6](/img/structure/B1263382.png)
(4R,9R,12R,13S,14R)-10,12,13,14-tetrahydroxy-5,5,9-trimethyl-11-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-14-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R,9R,12R,13S,14R)-10,12,13,14-tetrahydroxy-5,5,9-trimethyl-11-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-14-carbaldehyde is a naturally occurring compound isolated from cultures of the fungus Punctularia atropurpurascens. This compound has garnered attention due to its potent antifungal, antibacterial, and cytotoxic activities . The aldehyde group, along with the high number of hydroxyl groups, is believed to be responsible for its biological activity .
准备方法
Synthetic Routes and Reaction Conditions
(4R,9R,12R,13S,14R)-10,12,13,14-tetrahydroxy-5,5,9-trimethyl-11-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-14-carbaldehyde can be synthesized through the oxidation of its corresponding alcohol, phlebiakauranol. The oxidation process typically involves the use of oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane under controlled conditions to ensure the selective formation of the aldehyde group without over-oxidation to the carboxylic acid .
Industrial Production Methods
Industrial production of phlebiakauranol aldehyde involves the fermentation of Punctularia atropurpurascens cultures. The fermentation broth is then subjected to extraction and purification processes to isolate the compound. This method leverages the natural biosynthetic pathways of the fungus to produce the compound in significant quantities .
化学反应分析
Types of Reactions
(4R,9R,12R,13S,14R)-10,12,13,14-tetrahydroxy-5,5,9-trimethyl-11-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-14-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane.
Reduction: NaBH4, LiAlH4.
Substitution: Alcohols, acids.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Hemiacetals, acetals.
科学研究应用
(4R,9R,12R,13S,14R)-10,12,13,14-tetrahydroxy-5,5,9-trimethyl-11-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-14-carbaldehyde has a wide range of scientific research applications:
作用机制
The mechanism of action of phlebiakauranol aldehyde involves its interaction with cellular components, leading to the disruption of essential biological processes. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to their inactivation . This reactivity is responsible for its antifungal, antibacterial, and cytotoxic activities .
相似化合物的比较
(4R,9R,12R,13S,14R)-10,12,13,14-tetrahydroxy-5,5,9-trimethyl-11-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-14-carbaldehyde is unique due to its potent biological activities and the presence of multiple hydroxyl groups. Similar compounds include:
Phlebiakauranol: The corresponding alcohol, which exhibits weaker biological activities compared to the aldehyde.
Omphalone: An antibiotically active benzoquinone derivative with similar antifungal and antibacterial properties.
Scorodonin: Another antifungal and antibacterial metabolite from Marasmius scorodonius.
This compound stands out due to its strong antifungal activity and the presence of multiple hydroxyl groups, which contribute to its unique biological properties .
属性
CAS 编号 |
5948-43-6 |
|---|---|
分子式 |
C20H30O6 |
分子量 |
366.4 g/mol |
IUPAC 名称 |
(4R,9R,12R,13S,14R)-10,12,13,14-tetrahydroxy-5,5,9-trimethyl-11-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-14-carbaldehyde |
InChI |
InChI=1S/C20H30O6/c1-15(2)6-4-7-16(3)12(15)5-8-17-9-18(24,11-21)19(25,10-17)13(22)14(23)20(16,17)26/h11-13,22,24-26H,4-10H2,1-3H3/t12-,13+,16-,17?,18+,19+,20?/m1/s1 |
InChI 键 |
YRNWJHCNUMMHJM-HWVDVRMHSA-N |
SMILES |
CC1(CCCC2(C1CCC34C2(C(=O)C(C(C3)(C(C4)(C=O)O)O)O)O)C)C |
手性 SMILES |
C[C@@]12CCCC([C@H]1CCC34C2(C(=O)[C@@H]([C@@](C3)([C@](C4)(C=O)O)O)O)O)(C)C |
规范 SMILES |
CC1(CCCC2(C1CCC34C2(C(=O)C(C(C3)(C(C4)(C=O)O)O)O)O)C)C |
同义词 |
phlebiakauranol aldehyde |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



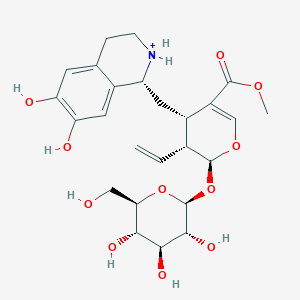
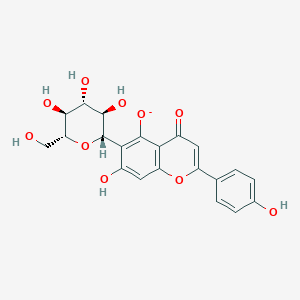

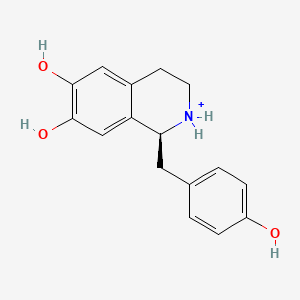
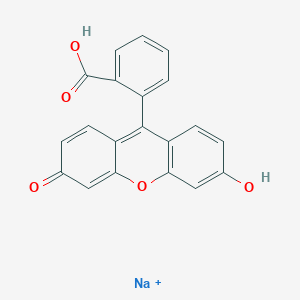
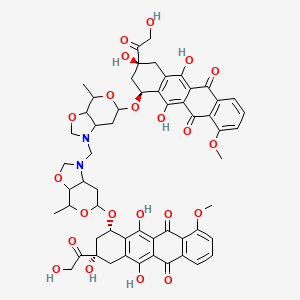
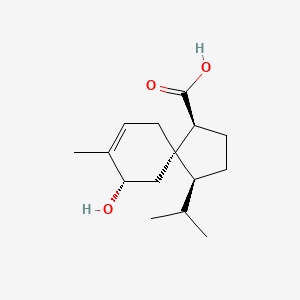
![(2S,3R,4R,5R)-3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]purin-9-yl]-N-methyloxolane-2-carboxamide](/img/structure/B1263316.png)
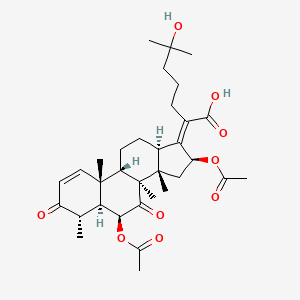
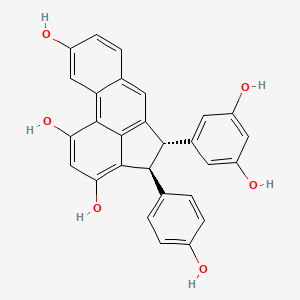
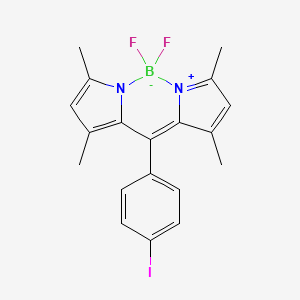
![methyl (Z)-3-(3,5-dimethoxyphenyl)-2-[(Z)-3-[(4-methylpiperazin-1-yl)amino]-3-oxo-1-phenylprop-1-en-2-yl]but-2-enoate](/img/structure/B1263320.png)
